2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-16-7-2-3-9-8(6-7)13-11(17-9)14-10(15)4-5-12/h2-3,6H,4H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCKLQQTQXOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 5-methoxy-2-aminobenzothiazole with cyanoacetic acid or its derivatives. One common method is the direct treatment of 5-methoxy-2-aminobenzothiazole with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Condensation Reactions with Aromatic Aldehydes
This compound undergoes Knoevenagel condensation with aromatic aldehydes in ethanol under basic catalysis (e.g., piperidine). The reaction proceeds via nucleophilic attack at the active methylene group adjacent to the cyano moiety:
General Reaction :
Key Findings :
| Aldehyde Used | Reaction Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 3 hr reflux | (E)-2-Benzylidene derivative | 75–88 |
| 4-Methoxybenzaldehyde | 3 hr reflux | (E)-2-(4-Methoxybenzylidene) analog | 82 |
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Mechanistic Insight : The α-cyano group activates the methylene carbon for aldol-like condensation.
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Characterization : Products confirmed via NMR (δ 7.35–8.19 ppm for aromatic protons) and IR (C≡N stretch at 2262 cm) .
Cyclization with Active Methylene Reagents
The compound reacts with active methylene reagents (e.g., 1,3-diphenylpropane-1,3-dione) to form polysubstituted heterocycles.
Example Reaction :
\text{2 Cyano N 5 methoxybenzo d thiazol 2 yl acetamide}+\text{1 3 Diphenylpropane 1 3 dione}\xrightarrow{\text{EtOH }}\text{Pyridine 3 carbonitrile derivatives}$$####[ExperimentalData[1]:](pplx://action/followup)-**[Conditions](pplx://action/followup)**:Refluxinethanolfor6hr.-**[Product](pplx://action/followup)**:Pyridine-3-carbonitrilewiththiazoleandmethoxybenzothiazolesubstituents.-**[Yield](pplx://action/followup)**:70–78%.-**[SpectralData](pplx://action/followup)**:$$^{13}\text{C}$$NMRsignalsatδ115.90(C≡N),158.40(C=O),166.18(thiazoleC-2)[1].---###3.[NucleophilicSubstitutionwithHydrazines](pplx://action/followup)Reactionswithhydrazinesorphenylhydrazinesyieldaminopyrazolederivatives:**[GeneralPathway[1][3]](pplx://action/followup)**:
\text{2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide} + \text{Hydrazine} \xrightarrow{\text{EtOH}} \text{5-Aminopyrazole-4-carbonitrile derivatives} $$
Key Results :
| Hydrazine Derivative | Product Structure | Yield (%) | Biological Activity |
|---|---|---|---|
| Hydrazine hydrate | 5-Amino-1H-pyrazole-4-carbonitrile | 85 | Antibacterial |
| Phenylhydrazine | 5-Phenylamino analog | 78 | Antifungal |
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Mechanism : Hydrazine attacks the cyano group, followed by cyclization.
-
Characterization : IR shows NH stretches at 3426–3201 cm; NMR confirms NH protons at δ 12.10 ppm .
Coupling with Aromatic Diazonium Salts
The compound undergoes diazo-coupling reactions at the active methylene site to form hydrazones:
Reaction :
\text{this compound} + \text{Ethyl 2-cyanoacrylate} \xrightarrow{\text{AcOH, NH}_4\text{OAc}} \text{Oxopyridine carboxylate} $$
Experimental Highlights :
-
Product : Ethyl 6-(5-methoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylate.
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Yield : 72%.
Hydrolysis and Functional Group Transformations
The cyano group undergoes hydrolysis to carboxylic acid under acidic or basic conditions:
Reaction :
Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives, including 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide, have shown promising anticancer properties through various mechanisms. Research indicates that these compounds can inhibit tumor growth by targeting specific cancer cell lines.
Case Studies
A study evaluated the anticancer activity of various benzothiazole derivatives, including this compound, against several human cancer cell lines. The results indicated that this compound exhibited a log GI50 value of approximately -5.56 against breast cancer cells, suggesting potent anticancer activity comparable to standard treatments like 5-fluorouracil .
| Compound | Cell Line | Log GI50 Value |
|---|---|---|
| This compound | MCF-7 (Breast) | -5.56 |
| Other Derivatives | Various Cell Lines | -5.48 to -6.0 |
Antimicrobial Applications
The antimicrobial potential of benzothiazole derivatives has also been extensively studied. These compounds have demonstrated activity against a range of pathogens, including bacteria and fungi.
Case Studies
In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-cyano-N-(5-bromo-1,3-benzothiazol-2-yl)acetamide
- 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets .
Biological Activity
2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and molecular docking studies associated with this compound, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 5-methoxybenzo[d]thiazole with appropriate acylating agents and cyanide sources. Various synthetic pathways have been explored to optimize yield and purity, with analytical methods such as NMR and LC-MS used for structural confirmation.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity against various cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and A549 (lung cancer).
- IC50 Values : Compounds derived from similar structures showed IC50 values as low as 0.00803 μM against A549 cells, indicating potent anticancer effects when compared to standard drugs like cisplatin .
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The binding energy calculations indicated a favorable interaction with the active site of 5-LOX, suggesting potential for anti-inflammatory applications .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity and interaction modes of this compound with target proteins. The following data highlights key findings from these studies:
Case Studies
- Case Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested for their anticancer properties. Among them, compounds structurally related to this compound demonstrated significant cytotoxicity against breast and lung cancer cell lines, reinforcing the therapeutic potential of thiazole-containing compounds .
- Case Study on Anti-inflammatory Effects : In a comparative study, thiazole derivatives including the target compound were evaluated for their anti-inflammatory effects through in vitro assays measuring cytokine release and enzyme inhibition. Results indicated that these compounds could selectively inhibit inflammatory pathways without significant toxicity .
Q & A
Advanced Research Question
- Total protein : Bradford assay (λ = 595 nm) with BSA standards. Ar1 reduces protein content by 50% (p < 0.01).
- Total lipids : Folch extraction (chloroform:methanol, 2:1) and gravimetric analysis. Ar1 increases lipids by 28% (p < 0.05), suggesting impaired β-oxidation.
- Enzyme kinetics : Michaelis-Menten plots for ATPase (Km ↑30%, Vmax ↓45%) indicate noncompetitive inhibition. Use LSD post hoc tests to compare treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
